molecular formula C7H6IN3O B1437288 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 957193-64-5

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1437288
CAS No.: 957193-64-5
M. Wt: 275.05 g/mol
InChI Key: HDLRHKZVYXQFHH-UHFFFAOYSA-N
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Description

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that features an iodine atom attached to a pyrido-pyrazinone core

Scientific Research Applications

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the iodination of a pyrido-pyrazinone precursor. One common method includes the reaction of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products

    Substitution: Formation of 7-substituted derivatives (e.g., 7-azido, 7-thio, 7-alkoxy derivatives).

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Mechanism of Action

The mechanism of action of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its iodine atom and heterocyclic structure. These interactions can modulate biological pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Lacks the iodine atom, making it less reactive in substitution reactions.

    7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    7-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Contains a chlorine atom, which can also influence its chemical and biological properties.

Uniqueness

The presence of the iodine atom in 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than bromine or chlorine, which can enhance the compound’s reactivity in substitution reactions and potentially improve its biological activity .

Properties

IUPAC Name

7-iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLRHKZVYXQFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661197
Record name 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957193-64-5
Record name 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(5-Iodo-3-nitro-pyridin-2-ylamino)-acetic acid ethyl ester (17 g) was dissolved in ethanol. SnCl2.2H2O was added and the reaction mixture was heated to 80° C. for two (2) hours. The resulting precipitate was filtered and washed with ethanol to give the title compound as a rust colored solid (59-77% yield). M.p. 81° C., LCMS: m/z=275.91 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 3.94 (s, 2H), 6.94 (bs, 1H), 7.12 (d, J=1.8 Hz, 1H), 7.74 (s, J=1.8 Hz, 1H), 10.40 (bs, 1H).
Name
(5-Iodo-3-nitro-pyridin-2-ylamino)-acetic acid ethyl ester
Quantity
17 g
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Yield
59%

Synthesis routes and methods II

Procedure details

(5-Iodo-3-nitro-pyridin-2-ylamino)-acetic acid ethyl ester (17 g) was dissolved in ethanol. SnCl22H2O was added and the reaction mixture was heated to 80° C. for two (2) hours. The resulting precipitate was filtered and washed with ethanol to give the title compound as a rust colored solid (59-77% yield). M.p. 81° C., LCMS: m/z=275.91 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 3.94 (s, 2H), 6.94 (bs, 1H), 7.12 (d, J=1.8 Hz, 1H), 7.74 (s, J=1.8 Hz, 1H), 10.40 (bs, 1H).
Name
(5-Iodo-3-nitro-pyridin-2-ylamino)-acetic acid ethyl ester
Quantity
17 g
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
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( 2 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
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